2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide 2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1376437-68-1
VCID: VC5266747
InChI: InChI=1S/C15H17BrN2O3S/c1-15(2,3)13-10-14(21-17-13)18-22(19,20)9-8-11-4-6-12(16)7-5-11/h4-10,18H,1-3H3
SMILES: CC(C)(C)C1=NOC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Br
Molecular Formula: C15H17BrN2O3S
Molecular Weight: 385.28

2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide

CAS No.: 1376437-68-1

Cat. No.: VC5266747

Molecular Formula: C15H17BrN2O3S

Molecular Weight: 385.28

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide - 1376437-68-1

Specification

CAS No. 1376437-68-1
Molecular Formula C15H17BrN2O3S
Molecular Weight 385.28
IUPAC Name 2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethenesulfonamide
Standard InChI InChI=1S/C15H17BrN2O3S/c1-15(2,3)13-10-14(21-17-13)18-22(19,20)9-8-11-4-6-12(16)7-5-11/h4-10,18H,1-3H3
Standard InChI Key CEQOKLXDGCWNJF-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NOC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Br

Introduction

Synthesis Pathway

The synthesis of this compound likely involves the following steps:

  • Preparation of the Ethenesulfonamide Backbone:

    • Sulfonation of an appropriate ethenyl precursor using sulfonyl chloride derivatives under basic conditions.

  • Bromination of Phenyl Ring:

    • Electrophilic bromination of a phenylethene precursor to introduce the bromine atom in the para position.

  • Introduction of Oxazole Moiety:

    • Cyclization of an appropriate precursor (e.g., nitrile or carboxylic acid derivative) to form the 1,2-oxazole ring.

    • Coupling of the oxazole ring with the sulfonamide backbone using amide bond formation techniques.

These steps typically involve reagents such as sodium hydroxide (base), bromine (bromination), and coupling agents like carbodiimides for amide bond formation.

Analytical Characterization

To confirm the structure, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies proton (1^1H) and carbon (13^{13}C) environments in the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups (e.g., sulfonamide SO2NH-SO_2NH-, oxazole).
X-ray CrystallographyProvides detailed 3D molecular structure and bond angles.

Medicinal Chemistry

Sulfonamides are well-known for their pharmacological activities. The inclusion of oxazole and bromophenyl groups suggests potential applications in:

  • Antimicrobial Agents: Sulfonamides are historically significant as antibiotics.

  • Anti-inflammatory Compounds: Oxazole derivatives often exhibit anti-inflammatory properties.

  • Anticancer Research: Bromophenyl moieties may enhance interaction with biological targets, aiding in anticancer activity.

Material Science

The compound’s structural rigidity and functional groups make it a candidate for:

  • Polymer Synthesis: As a monomer for specialty polymers.

  • Optoelectronic Applications: Brominated compounds are often used in light-emitting diodes (LEDs).

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